3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide
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Overview
Description
3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide is an organic compound with a complex structure that includes a cyclopentyl ring, a methylphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide typically involves the reaction of cyclopentylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with propanoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-methylpropanamide
- 3-cyclopentyl-N-(3-methylbutyl)propanamide
- 3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide
Uniqueness
3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring and the methylphenyl group contributes to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36g/mol |
IUPAC Name |
3-cyclopentyl-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)12-17-16(18)11-10-14-4-2-3-5-14/h6-9,14H,2-5,10-12H2,1H3,(H,17,18) |
InChI Key |
MNGBTTRXKKJYBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2CCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2CCCC2 |
Origin of Product |
United States |
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